Tereftalato de dialilo

Descripción general

Descripción

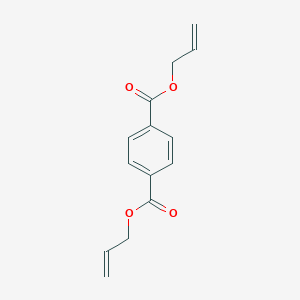

Diallyl terephthalate is an organic compound with the molecular formula C14H14O4. It is an ester derived from terephthalic acid and allyl alcohol. This compound is known for its applications in the production of high-performance polymers and resins due to its excellent thermal stability and mechanical properties .

Aplicaciones Científicas De Investigación

Diallyl terephthalate has a wide range of applications in scientific research and industry:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

Biology and Medicine: While not extensively used in biological applications, its derivatives and polymers may find use in biomedical devices and materials due to their stability and biocompatibility.

Industry: Widely used in the production of coatings, adhesives, and electronic components.

Mecanismo De Acción

Target of Action

Diallyl terephthalate (DAT) is a crucial raw material in producing resin materials . It plays a significant role in synthesizing and modifying polymeric materials, especially resinous materials . Typically, DAT is used as a cross-linking agent and plasticizer for unsaturated resin, an internal plasticizer for polyvinyl chloride resin, and a strengthening agent for fiber resin .

Mode of Action

The interaction of DAT with its targets primarily involves polymerization processes . The polymerization of DAT is a pronounced exothermic process . In the polymerization of DAT, the conversion dependence of the molecular weight distribution profiles of resulting prepolymers was different from that in other polymerizations . This enhanced occurrence of intermolecular crosslinking may be caused by the rigidity of the polymer chain having bulkier side groups than the polymer chains derived from the polymerizations of other multi-allyl compounds .

Biochemical Pathways

The biochemical pathways affected by DAT primarily involve polymerization reactions . The reaction mechanism of DAT was studied and found to involve a three-step autocatalysis reaction . The simulated conversion limit time and time to the maximum rate under adiabatic conditions indicate that the thermal hazard of DAT can serve as a reference for controlling its production and storage temperatures .

Result of Action

The molecular and cellular effects of DAT’s action primarily involve changes in the structure of the resulting polymers . The structure of the resulting network polymer precursors (NPPs), consisting of oligomeric primary polymer chains, becomes core-shell type dendritic or nanogel-like with the progress of polymerization . The nanogel-like NPPs can then collide with one another to form cross-links, eventually leading to gelation .

Action Environment

The action of DAT is influenced by environmental factors such as temperature . Most polymerization reactions are exothermic processes. When the heat in a system cannot be released effectively, the system overheats and becomes susceptible to thermal runaway accidents . Therefore, controlling the production and storage temperatures of DAT is crucial for its safe use .

Análisis Bioquímico

Biochemical Properties

It is known that DAT can undergo polymerization, a process that involves the reaction of individual molecules to form a polymer . This process is crucial in the formation of plastics and other materials

Cellular Effects

It has been used in the creation of microspheres for medical applications, such as in the treatment of hepatocellular carcinoma . These microspheres have shown good biocompatibility, suggesting that Diallyl terephthalate may not have significant adverse effects on cell function .

Molecular Mechanism

The molecular mechanism of Diallyl terephthalate primarily involves its polymerization. This process is believed to proceed via a radical mechanism, with primary radicals produced from water molecules by ultrasonic waves .

Temporal Effects in Laboratory Settings

In laboratory settings, Diallyl terephthalate has been shown to have good thermal stability, which is crucial for its use in various applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diallyl terephthalate is typically synthesized through a transesterification reaction. The process involves reacting dimethyl terephthalate with allyl alcohol in the presence of a catalyst such as calcium methoxide or calcium ethanol. The reaction is carried out at temperatures ranging from 90°C to 145°C, with the distillation column top temperature maintained between 60°C and 95°C. The reaction mixture is then cooled, and the product is purified through vacuum distillation .

Industrial Production Methods: In industrial settings, the production of diallyl terephthalate follows a similar transesterification process. The use of automated systems and advanced catalysts enhances the efficiency and yield of the reaction. The process is optimized to minimize by-products and ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Diallyl terephthalate primarily undergoes free radical polymerization reactions. It can also participate in crosslinking reactions, which are essential for forming high-performance polymer networks .

Common Reagents and Conditions:

Free Radical Polymerization: Initiated using peroxide initiators such as benzoyl peroxide or dicyclohexyl peroxydicarbonate.

Crosslinking Reactions: These reactions involve the formation of covalent bonds between polymer chains, enhancing the mechanical properties and thermal stability of the resulting material.

Major Products: The primary products of these reactions are high-performance polymers and resins with excellent thermal and mechanical properties. These materials are used in various industrial applications, including coatings, adhesives, and electronic components .

Comparación Con Compuestos Similares

- Diallyl phthalate

- Diallyl isophthalate

- Diallyl adipate

- Diallyl diphenate

Comparison: Diallyl terephthalate is unique among these compounds due to its superior thermal stability and mechanical properties. While diallyl phthalate and diallyl isophthalate also undergo similar polymerization reactions, diallyl terephthalate forms polymers with higher performance characteristics, making it more suitable for demanding industrial applications .

Actividad Biológica

Diallyl terephthalate (DAT) is an organic compound primarily recognized for its applications in the production of resins and polymers. Its biological activity, however, has garnered interest due to potential implications in various fields, including biomedicine and environmental science. This article explores the biological properties of DAT, including its effects on microorganisms, potential toxicity, and its role in polymer science.

Chemical Structure and Properties

Diallyl terephthalate is a symmetrical diallyl ester of terephthalic acid with the molecular formula . It features two allyl groups attached to a terephthalate backbone, which contributes to its reactivity and utility in polymerization processes.

Antimicrobial Properties

Research has indicated that DAT exhibits antimicrobial activity against various microorganisms. Studies have shown that compounds similar to DAT can inhibit the growth of bacteria and fungi, suggesting potential applications in food preservation and medical materials. For instance, a study demonstrated that certain diallyl compounds possess significant antifungal properties, which may extend to DAT due to structural similarities .

Cytotoxicity and Biocompatibility

The cytotoxic effects of DAT have been evaluated in several studies. In vitro assays using human cell lines have shown that high concentrations of DAT can induce cytotoxicity. However, at lower concentrations, it may be biocompatible enough for use in biomedical applications such as drug delivery systems or tissue engineering scaffolds . The balance between efficacy and safety is crucial for its application in these fields.

Polymerization and Biodegradability

Diallyl terephthalate is primarily used as a monomer in the synthesis of thermosetting resins. The polymerization process typically involves radical initiation, leading to cross-linking that enhances the mechanical properties of the resulting materials . Recent studies have also explored the biodegradability of DAT-based polymers, indicating that they can be broken down by specific microbial strains, thus presenting a more environmentally friendly option compared to traditional plastics .

Case Study 1: Antimicrobial Applications

A study investigated the antimicrobial efficacy of DAT against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that DAT exhibited significant inhibition zones around agar wells containing the compound, suggesting its potential use as an antimicrobial agent in coatings or packaging materials .

Case Study 2: Biocompatibility Assessment

In another research effort, the biocompatibility of DAT was assessed using human fibroblast cells. The cells were exposed to varying concentrations of DAT over 48 hours. The findings revealed that concentrations below 100 µg/mL did not adversely affect cell viability, indicating a promising safety profile for potential biomedical applications .

Research Findings Summary

Propiedades

IUPAC Name |

bis(prop-2-enyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNFTNPFYCKVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25820-61-5 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9061419 | |

| Record name | Diallyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-92-2 | |

| Record name | Diallyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001026922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl terephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a solvent impact the polymerization of DAT?

A1: Studies show that the polymerization rate of DAT is influenced by the solvent used. [] Ortho-xylene, a good solvent for DAT, was observed to lead to lower polymerization rates compared to bulk polymerization. This is attributed to solvent chain transfer reactions competing with propagation. The kinetic model for bulk DAT polymerization was successfully extended to solution polymerization by incorporating solvent chain-transfer rate constants. []

Q2: What role does microgel formation play in the polymerization of DAT?

A2: Contrary to the common belief that microgel formation delays gelation in multivinyl polymerizations, research suggests that it can actually promote gelation in the case of DAT. [, , ] Experiments involving the copolymerization of DAT with pre-formed methacrylate network polymer precursors (NPPs), mimicking microgels, demonstrated that the presence of NPPs led to faster gelation compared to DAT polymerization alone. [, ]

Q3: How does the structure of the network polymer precursor (NPP) affect DAT polymerization?

A3: Studies indicate that the structure of the NPP significantly influences the gelation of DAT. [] As the polymerization progresses, the NPP, initially composed of oligomeric primary polymer chains, transitions into a core-shell type dendritic structure. [] This structural change leads to a decrease in the reactivity of the NPP for intermolecular cross-linking, ultimately resulting in delayed gelation. []

Q4: What is unique about the gelation behavior of DAT compared to other diallyl phthalates?

A4: Despite structural differences, diallyl phthalate (DAP), diallyl isophthalate, and DAT exhibit nearly identical gel points. [] This observation is attributed to the interplay between cyclization modes and the reactivity of cyclized radicals. DAT's nonconsecutive addition polymerization contributes to delayed gelation, while the cyclized radical in DAP polymerization demonstrates enhanced reactivity for crosslinking, balancing out the gelation points. []

Q5: Can the gelation in DAT polymerization be controlled?

A5: Yes, research shows that incorporating a telogen like carbon tetrabromide (CBr4) during DAT polymerization can significantly delay gelation. [] The presence of CBr4 leads to a chain transfer reaction, replacing degradative chain transfer with the formation of active tribromomethyl radicals. This results in a higher degree of polymerization and, consequently, delayed gelation. []

Q6: How do the kinetic parameters of DAT polymerization vary with temperature and initiator?

A6: The kinetic parameters for DAT polymerization, such as propagation and termination rate constants, are heavily influenced by temperature and the type of initiator used. [, ] Activation energies for propagation and termination were determined to be 36.9 kJ/mol and 144.7 kJ/mol, respectively, indicating strong diffusion limitations throughout the reaction. []

Q7: What are the advantages of using DAT as a monomer in polymer synthesis?

A7: DAT is sought after for its ability to yield crosslinked polymers with excellent thermal stability and mechanical properties, suitable for applications demanding durability and high-temperature resistance. []

Q8: How does the incorporation of layered silicates impact the properties of DAT polymers?

A8: The addition of layered silicates, like Cloisite 30B, during DAT polymerization can significantly enhance the mechanical and thermal properties of the resulting nanocomposites. [] The in-situ polymerization method, compared to intercalation, was found to be more effective in achieving exfoliation of the clay layers within the polymer matrix, leading to superior performance. []

Q9: What are the potential applications of waterborne poly(thioether) prepolymers synthesized from DAT?

A9: Waterborne poly(thioether) prepolymers derived from DAT show promise as innovative oxygen barrier coatings. [] The incorporation of DAT in the polymer structure contributes to the formation of semicrystalline films with potential for barrier applications, particularly in packaging. []

Q10: How is DAT typically characterized?

A10: Various techniques like Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Size Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize DAT polymers and analyze their composition, molecular weight, and structure. [, , , ]

Q11: Has computational chemistry been used to study DAT and its polymers?

A11: Yes, molecular modeling and computational chemistry tools have been used to study the conformational properties of DAT and its derivatives. [] This helps understand how its structure relates to its reactivity and the properties of the resulting polymers.

Q12: Are there any environmental concerns associated with diallyl terephthalate?

A12: While the provided research focuses primarily on polymerization and material properties, it's crucial to acknowledge the potential environmental impact of DAT and its degradation products. Further research on ecotoxicological effects and strategies for responsible waste management and recycling of DAT-based materials is essential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.